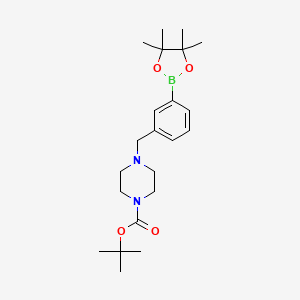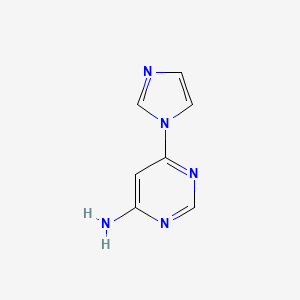
2,2-Dimethyl-3-phenoxycyclobutan-1-on
Übersicht
Beschreibung
“2,2-Dimethyl-3-phenoxycyclobutan-1-one” is a chemical compound with the CAS Number: 1520143-87-6 . It has a molecular weight of 190.24 and is known to exist in a liquid physical form . The IUPAC name for this compound is 2,2-dimethyl-3-phenoxycyclobutanone .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” is 1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 . This code provides a specific description of the molecule’s structure.
Physical and Chemical Properties Analysis
“2,2-Dimethyl-3-phenoxycyclobutan-1-one” is a white crystalline solid that has a melting point of 80-82°C. The compound is soluble in most organic solvents and has a low solubility in water. It has a characteristic odor and is stable at room temperature.
Wissenschaftliche Forschungsanwendungen
Synthese von Cyclobutan-haltigen Naturprodukten
Die [2+2]-Cycloaddition-Reaktion ist eine primäre Methode zur Synthese von Cyclobutanen, die in einer Vielzahl von Naturprodukten mit unterschiedlichen pharmazeutischen Aktivitäten weit verbreitet sind. Dazu gehören komplexe strukturelle Frameworks und biologische Aktivitäten wie antibakterielle, antivirale und immunsuppressive Eigenschaften . Der Cyclobutan-Motiv ist in Medikamenten wie Boceprevir und Nalbuphin weit verbreitet und zeigt seine Bedeutung in der pharmazeutischen Chemie.
Entwicklung neuer pharmazeutischer Verbindungen
Cyclobutan-Motive dienen als wichtige synthetische Bausteine bei der Entwicklung neuer pharmazeutischer Verbindungen. So beinhaltet Xeljanz, ein Medikament, das auf JAK1/JAK3-Rezeptoren zur Behandlung von rheumatoider Arthritis abzielt, eine Cyclobutanstruktur, um die klinische Wirksamkeit zu verbessern und ADMET-Eigenschaften (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität) zu verbessern .
Enantioselektive Synthesestrategien
Enantioselektive Synthese unter Verwendung von [2+2]-Cycloadditionsstrategien hilft beim Aufbau von Cyclobutan-Motiven aus Allen und Olefinen. Dieser Ansatz ist wichtig für die Herstellung von Verbindungen mit spezifischen chiralen Konfigurationen, was für die pharmazeutische Industrie entscheidend ist .
Pharmakologische Aktivitäten von Phenoxyacetamid-Derivaten
Phenoxyacetamid und seine Derivate, darunter Chalkon, Indol und Chinolin, wurden auf ihre pharmakologischen Aktivitäten untersucht. Diese Verbindungen sind potenzielle therapeutische Kandidaten aufgrund ihrer vielfältigen chemischen Strukturen und biologischen Interaktionen .
Antioxidative Eigenschaften
Cyclobutan-Derivate haben eine gute DPPH (2,2-Diphenyl-1-picrylhydrazin)-Radikalfängeraktivität gezeigt, was auf ihr Potenzial als Antioxidantien hindeutet. Diese Eigenschaft ist unerlässlich für die Entwicklung von Behandlungen gegen oxidativen Stress-bedingte Krankheiten .
Chemische Synthese und pharmazeutische Chemie
Die Cyclobutan-Untereinheit ist essenziell in der chemischen Synthese und pharmazeutischen Chemie und bietet einen Rahmen für die Entwicklung neuer Medikamente mit maßgeschneiderten Eigenschaften. Sie spielt eine zentrale Rolle in der Zusammensetzung pharmazeutischer Substanzen und ihrer chemischen Synthese .
Wirkmechanismus
Safety and Hazards
The safety information for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” includes several hazard statements: H315, H319, H332, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Zukünftige Richtungen
While specific future directions for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” were not found in the search results, one relevant paper discusses the use of similar compounds in the field of organic electronics . This suggests potential future applications for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” in this area.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-phenoxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZGTHNBUVZXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)OC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


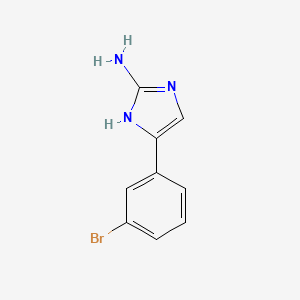

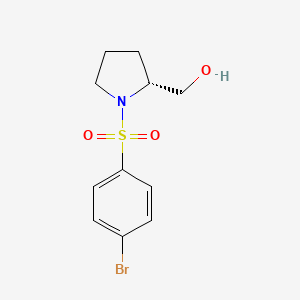
![6-Fluoroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1444422.png)



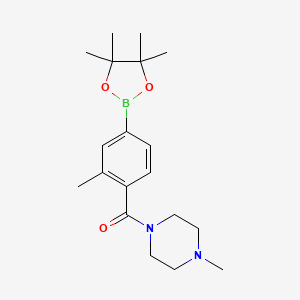
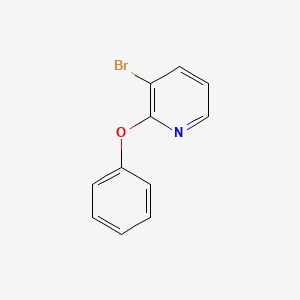
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1444429.png)
![Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B1444433.png)
![tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B1444434.png)
